ethyl 2-(2-amino-1H-imidazol-1-yl)acetate
CAS No.:
Cat. No.: VC13616455
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2 |
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Molecular Weight | 169.18 g/mol |
IUPAC Name | ethyl 2-(2-aminoimidazol-1-yl)acetate |
Standard InChI | InChI=1S/C7H11N3O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3,(H2,8,9) |
Standard InChI Key | RAPGHNRGWPNANA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C=CN=C1N |
Canonical SMILES | CCOC(=O)CN1C=CN=C1N |
Introduction
Structural and Chemical Characteristics
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. The 2-amino substituent on the imidazole ring enhances its reactivity and ability to participate in hydrogen bonding, while the ethyl ester group confers lipophilicity, influencing its pharmacokinetic properties.
Molecular Geometry and Bonding
X-ray crystallography of analogous imidazole derivatives, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, reveals that the imidazole ring and ester group typically form a dihedral angle of approximately 103°, creating a non-planar conformation . This geometry facilitates interactions with biological targets, such as enzymes or receptors, by optimizing steric and electronic complementarity.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural validation. Key signals include:
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¹H NMR: A singlet at δ 8.59 ppm (1H, NCHN) for the imidazole ring proton .
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¹³C NMR: Peaks at δ 172.86 ppm (ester carbonyl) and δ 52.10 ppm (methylene adjacent to imidazole) .
Infrared (IR) spectroscopy further confirms functional groups, with stretches at 1700–1750 cm⁻¹ (C=O ester) and 3200–3400 cm⁻¹ (N-H amino) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via alkylation of imidazole derivatives. A widely used method involves reacting 2-aminoimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) .
Table 1: Comparative Synthesis Conditions
Method | Reagents | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Alkylation | Ethyl chloroacetate, K₂CO₃ | Dichloromethane | 66 | |
SN2 Substitution | Benzyl 2-chloroacetate, DIPEA | CH₂Cl₂ | 85 |
The choice of base and solvent significantly impacts yield. DIPEA in dichloromethane achieves higher yields (85%) compared to K₂CO₃ (66%) due to enhanced deprotonation efficiency .
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the imidazole’s nitrogen nucleophilically attacks the electrophilic carbon of ethyl chloroacetate. Base-mediated deprotonation of the imidazole enhances reactivity, while polar aprotic solvents stabilize the transition state .
Pharmacological Applications and Mechanisms
Compound | Target | IC₅₀ (µM) | Reference |
---|---|---|---|
OL4 (imidazole-acetamide derivative) | GABA Receptor | 0.12 | |
Phenytoin (Standard Anticonvulsant) | Sodium Channels | 1.8 |
Radiosensitization Prospects
Nitroimidazole analogs, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, accumulate in hypoxic tissues and enhance radiotherapy efficacy by generating free radicals under low-oxygen conditions . Although the amino-substituted variant lacks a nitro group, its electron-rich imidazole ring may still facilitate redox interactions, warranting further exploration.
Industrial and Research Utility
Scale-Up Considerations
Benzyl ester intermediates, as described in the synthesis of imidazol-1-yl-acetic acid, enable scalable production by simplifying purification steps . Economic viability is enhanced by low-cost starting materials like benzyl alcohol and chloroacetyl chloride .
Comparative Cost Analysis
Table 3: Cost Drivers in Synthesis
Component | Price per kg (USD) | Impact on Cost |
---|---|---|
Ethyl Chloroacetate | 120–150 | High |
2-Aminoimidazole | 800–1,000 | Moderate |
DIPEA | 200–250 | Low |
Future Directions and Challenges
Unmet Needs in Therapeutic Development
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Targeted Drug Delivery: Functionalizing the ethyl ester group with pH-sensitive linkers could improve tissue-specific delivery.
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Toxicity Profiling: No in vivo data exist for this compound; acute toxicity studies in rodent models are critical.
Synthetic Chemistry Innovations
Photocatalytic methods or flow chemistry could reduce reaction times and improve yields beyond 85% .
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